2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid
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Overview
Description
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents . This compound, with its unique structure, has garnered interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid typically involves the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM to form the corresponding amide, which is then converted to the final product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various thiazole derivatives, which can have different biological and chemical properties
Scientific Research Applications
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new drugs.
Industry: The compound is used in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid apart is its specific structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDIZHORBYAVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NC(=CS1)C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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